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Compound of Interest

Compound Name: 3-Bromo-4-formylbenzoic acid

Cat. No.: B1314700

An In-Depth Technical Guide to 3-Bromo-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-formylbenzoic acid, a
trifunctional aromatic compound of significant interest in synthetic chemistry. We will delve into
its core molecular structure, definitive IUPAC nomenclature, and key physicochemical
properties. The guide synthesizes spectroscopic data, outlines established synthetic pathways,
and explores the compound's reactivity profile. Emphasis is placed on its role as a versatile
building block in the development of complex molecules, particularly within the pharmaceutical
and materials science sectors. Detailed experimental considerations, safety protocols, and
authoritative references are included to support advanced research and application.

Introduction: A Versatile Aromatic Intermediate

3-Bromo-4-formylbenzoic acid is a polysubstituted benzene derivative featuring three distinct
functional groups: a carboxylic acid, an aldehyde (formyl group), and a bromine atom. This
unique combination imparts a rich and versatile reactivity, making it a valuable intermediate in
organic synthesis. The strategic placement of these groups—an ortho aldehyde and a meta
bromine relative to the carboxylic acid—allows for selective and sequential chemical
transformations. This guide serves as a technical resource for professionals leveraging this
molecule, offering insights into its fundamental characteristics and practical applications,
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thereby facilitating its effective use in complex synthetic campaigns, particularly in drug
discovery and novel material design.

Molecular Structure and Physicochemical

Properties
IUPAC Name and Chemical Identifiers

The systematic name for this compound, as defined by the International Union of Pure and
Applied Chemistry (IUPAC), is 3-bromo-4-formylbenzoic acid.[1] The numbering of the
benzene ring begins at the carbon atom bearing the carboxylic acid group (the highest priority
functional group), proceeding toward the formyl group.

For unambiguous identification in databases and literature, the following identifiers are crucial:

Identifier Value Source
CAS Number 91760-66-9 [1]
Molecular Formula CsHsBrOs [1][2]
Molecular Weight 229.03 g/mol

1S/C8H5BrO3/c9-7-3-
InChl 5(8(11)12)1-2-6(7)4-10/h1-4H,  [1]
(H,11,12)

GBKQIFMNYQGCEJ-
InChiKey [1]
UHFFFAOYSA-N

, C1=CC(=C(C=C1C(=0)0)Br)C
Canonical SMILES -0 [11[3]

Structural Analysis

The molecule's architecture is central to its chemical behavior. The benzene ring is electron-
deficient due to the strong electron-withdrawing effects of both the carboxyl (-COOH) and
formyl (-CHO) groups. This deactivation influences the ring's susceptibility to electrophilic
aromatic substitution. Conversely, the bromine atom, while deactivating, acts as an ortho-,
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para-director, a factor that becomes relevant if the other functional groups are modified. The
steric hindrance and electronic effects of the three adjacent substituents dictate the
regioselectivity of subsequent reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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